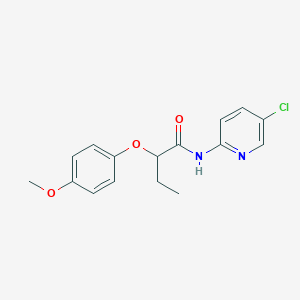
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Bayer AG and has since become a popular tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and immune responses. N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 acts by binding to a key protein in this pathway, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. It has also been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for the study of this pathway in various biological processes. However, its use is limited by its potential toxicity and off-target effects, which must be carefully considered in experimental design.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 in scientific research. One area of interest is the development of novel therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, based on the inhibition of the NF-κB pathway. Another area of interest is the study of the role of NF-κB signaling in cancer progression and the development of new cancer therapies based on the inhibition of this pathway. Finally, the potential neuroprotective effects of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 involves several steps, including the reaction of 5-chloro-2-pyridinylamine with 4-methoxyphenol to form 5-chloro-2-(4-methoxyphenoxy)pyridine. This intermediate is then reacted with butyric anhydride to yield the final product, N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-2-(4-methoxyphenoxy)butanamide 11-7082 has been used in a wide range of scientific research applications, including the study of inflammation, cancer, and neurodegenerative diseases. It has been shown to inhibit the activity of several key signaling pathways involved in these processes, making it a valuable tool for researchers.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-14(22-13-7-5-12(21-2)6-8-13)16(20)19-15-9-4-11(17)10-18-15/h4-10,14H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQXEGLVYPRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)
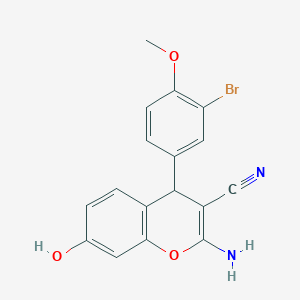
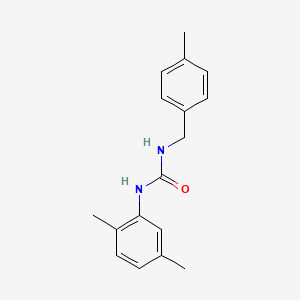
![2-[(2-chlorobenzoyl)amino]-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4956329.png)
![7-{[bis(2-hydroxyethyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4956331.png)
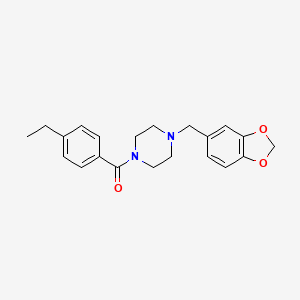

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)

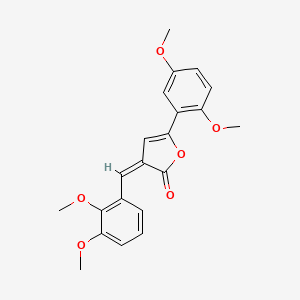
![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)